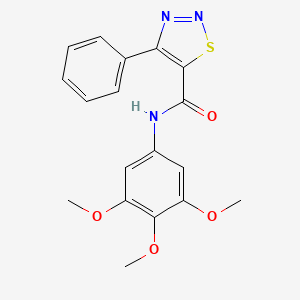

4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group linked to a 3,4,5-trimethoxyphenyl moiety and at the 4-position with a phenyl ring. The 1,2,3-thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity and binding interactions in biological systems. This compound has garnered interest in medicinal chemistry for its structural similarity to kinase inhibitors and tubulin-binding agents .

Properties

Molecular Formula |

C18H17N3O4S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

4-phenyl-N-(3,4,5-trimethoxyphenyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)16(13)25-3)19-18(22)17-15(20-21-26-17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,22) |

InChI Key |

UAXUZZOTKKMVAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole compound. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient nature of the 1,2,3-thiadiazole ring facilitates nucleophilic attacks, particularly at the C-5 position adjacent to the carboxamide group.

Mechanistic Insight :

-

The sulfur atom in the thiadiazole ring withdraws electron density, polarizing the C-S bond and making C-5 susceptible to nucleophilic substitution .

-

Substituents on the phenyl rings influence reaction rates; bulky groups (e.g., 3,4,5-trimethoxy) reduce reactivity compared to unsubstituted analogs.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux (4–6 hrs)

-

Products : 5-Carboxylic acid derivative + 3,4,5-trimethoxyaniline.

-

Yield : ~65–72% (monitored via TLC).

Basic Hydrolysis

-

Conditions : 2M NaOH, 70°C (2 hrs)

-

Products : Sodium salt of the carboxylic acid + free amine.

-

Notes : Faster than acidic hydrolysis but requires neutralization for product isolation.

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trimethoxyphenyl group participates in EAS reactions due to its electron-rich aromatic system:

Structural Impact :

-

Methoxy groups act as ortho/para-directors, but steric bulk limits substitution to less hindered positions .

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the thiadiazole ring undergoes cleavage:

-

Reductive Ring-Opening

-

Thermal Decomposition

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Optimized Conditions :

Comparative Reactivity with Analogous Compounds

A comparison with structurally related thiadiazoles highlights unique features:

Spectroscopic Signatures of Reaction Products

Key characterization data for common derivatives:

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is its anticancer properties. Research has demonstrated that derivatives of thiadiazole compounds exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxic Evaluation : A study involving a series of 3,4,5-trimethoxyphenyl thiazole pyrimidines showed that certain derivatives exhibited notable antiproliferative activity against several cancer cell lines. Specifically, compound 4b demonstrated a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .

- Structure-Activity Relationship (SAR) : The incorporation of different cyclic amines into the thiadiazole structure was explored to enhance binding affinity with target proteins. Compounds modified with piperazine and morpholine showed improved water solubility and cellular potency .

Table: Cytotoxic Properties of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Compound 1 | HCT116 (Colon) | 3.29 | Apoptosis via caspase pathway |

| Compound 2 | H460 (Lung) | 10.0 | Apoptosis induction |

| Compound 3 | MCF-7 (Breast) | 0.28 | Inhibition of cell proliferation |

Other Therapeutic Applications

Beyond anticancer activity, thiadiazole derivatives like 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide have been investigated for other therapeutic potentials:

- Anticonvulsant Activity : Some studies have highlighted the anticonvulsant properties of thiadiazole compounds, suggesting their potential use in treating epilepsy and other seizure disorders .

- Anti-inflammatory Effects : Thiadiazole derivatives have also been evaluated for anti-inflammatory effects in various models, indicating their versatility in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Below is a systematic comparison of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide with related thiadiazole, thiazole, and carboxamide derivatives.

Structural Comparisons

Key Structural Insights :

- The 1,2,3-thiadiazole core in the target compound distinguishes it from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit different electronic profiles and ring strain.

- The 3,4,5-trimethoxyphenyl group provides superior solubility compared to simpler phenyl or chlorophenyl substituents (e.g., ).

- Thiazole-based analogs (e.g., ) lack the sulfur atom in the 1,2,3-thiadiazole ring, altering electron distribution and binding affinity.

Biological Activity

The compound 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide belongs to the class of 1,2,3-thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Synthesis

The chemical structure of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be represented as follows:

Synthesis Methodology

The synthesis typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with thiocarbonyl compounds under acidic or basic conditions. The following general steps outline the synthesis:

- Preparation of Thiocarbonyl Compound : Reacting phenyl isothiocyanate with appropriate amines.

- Formation of Thiadiazole Ring : Condensation reaction under controlled temperature conditions.

- Purification : The product is purified using recrystallization techniques.

Anticancer Activity

Research indicates that compounds within the thiadiazole class exhibit significant anticancer activity. For instance:

- In Vitro Studies : The synthesized compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). A study reported a growth inhibition (GI) value of 86.28% against HOP-92 non-small cell lung cancer at a concentration of 10 µM .

| Cell Line | GI Value (%) at 10 µM |

|---|---|

| HOP-92 | 86.28 |

| HCT-116 | 40.87 |

| SK-BR-3 | 46.14 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Tests : Various derivatives showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, one study highlighted that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus .

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been explored through in vivo models:

- Anticonvulsant Activity : In studies assessing the anticonvulsant properties using maximal electroshock seizure (MES) tests, compounds showed promising results compared to standard drugs like sodium valproate .

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Neuroprotective Mechanisms :

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:

- Cyclization Conditions : Use α-haloketones and amides under acidic/basic conditions for thiadiazole ring formation .

- Functional Group Compatibility : Protect reactive groups (e.g., methoxy moieties) during coupling steps to avoid side reactions. Trimethoxyphenyl groups require mild conditions to prevent demethylation .

- Purification : Column chromatography (silica gel, 2:1 dichloromethane/ethyl acetate) ensures purity, as seen in analogous carboxamide syntheses .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) and reaction time (1–3 hours) based on monitored intermediates via TLC .

Advanced: How can structural contradictions in bioactivity data for this compound be resolved?

Methodological Answer:

- SAR Analysis : Compare analogs (e.g., 3,4,5-trimethoxyphenyl vs. 4-methoxyphenyl derivatives) to identify substituent effects on activity .

- Crystallographic Validation : Use SHELX refinement (SHELXL/SHELXS) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds influencing solubility/bioavailability) .

- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., HeLa, NIH3T3) to distinguish intrinsic activity from assay-specific artifacts .

Basic: What spectroscopic methods validate the structure of this compound?

Methodological Answer:

- NMR : Analyze methoxy proton signals (δ 3.7–3.9 ppm) and thiadiazole ring protons (δ 7.5–8.2 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 425.3) and fragmentation patterns .

- FTIR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S absorption (~680 cm⁻¹) .

Advanced: How can computational modeling guide the design of derivatives with improved tubulin inhibition?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to β-tubulin’s colchicine site, prioritizing derivatives with stronger hydrophobic interactions (e.g., halogen substitutions at phenyl rings) .

- QSAR Models : Train models on IC50 data from analogs (e.g., 6,7-dichloro substitutions enhance activity in thioindoles) to predict optimal substituents .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns to identify derivatives with prolonged binding .

Basic: What assays evaluate the anticancer potential of this compound?

Methodological Answer:

- Cell Viability : MTT assays on cancer lines (e.g., NCI/ADR-RES) at 0.1–100 µM concentrations .

- Cell Cycle Analysis : Flow cytometry to detect G2/M arrest (e.g., >80% HeLa cells at 50 nM) .

- Tubulin Polymerization Inhibition : Monitor turbidity reduction at 340 nm using purified tubulin .

Advanced: How to address low aqueous solubility during in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .

- Co-Crystallization : Co-crystallize with cyclodextrins to improve solubility without structural modification .

Basic: What synthetic routes avoid byproducts in the final step?

Methodological Answer:

- Stepwise Coupling : Use HATU/DIPEA for amide bond formation between thiadiazole-5-carboxylic acid and 3,4,5-trimethoxyaniline, minimizing racemization .

- In Situ Quenching : Add scavengers (e.g., trisamine resins) to trap unreacted acyl chlorides .

- HPLC Monitoring : Use C18 reverse-phase columns to detect and isolate impurities early .

Advanced: What mechanistic studies elucidate its dual inhibition of tubulin and Hedgehog signaling?

Methodological Answer:

- Kinase Profiling : Screen against 400+ kinases (e.g., Eurofins Panlabs) to identify off-target effects .

- Western Blotting : Measure Gli1 protein levels in NIH3T3 cells to confirm Hedgehog pathway inhibition .

- CRISPR Knockouts : Validate target specificity using β-tubulin or Smo knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.